molecular formula C15H20N4O2 B3005194 N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine CAS No. 303046-81-3

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Cat. No. B3005194
CAS RN: 303046-81-3
M. Wt: 288.351
InChI Key: AJUSJUJULQLDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have employed various methods, including condensation reactions, cyclization, and functional group transformations. Detailed synthetic routes can be found in the literature .


Molecular Structure Analysis

The molecular structure of N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is crucial for understanding its behavior. It consists of a triazine ring with tert-butyl and dimethoxyphenyl substituents. High-resolution techniques like X-ray crystallography or NMR spectroscopy have been used to elucidate its precise structure .


Chemical Reactions Analysis

This compound may participate in various chemical reactions. Investigating its reactivity with different functional groups, solvents, and catalysts is essential. Researchers have explored its behavior in nucleophilic substitutions, oxidative processes, and other transformations. These studies provide insights into its potential applications .


Physical And Chemical Properties Analysis

  • Chemical Properties : Investigating its stability, acidity/basicity, and redox behavior is essential. Researchers have explored its behavior under different conditions .

Scientific Research Applications

Amide and Ester Formation

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine and its derivatives are used as condensing agents in the formation of amides and esters. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) effectively condenses carboxylic acids and amines to produce amides (Kunishima et al., 1999).

Sustainable Amide Synthesis

Triazine-derived quaternary ammonium salts, such as DMTMM(Cl), are emerging as sustainable alternatives for conventional amide synthesis methods. They provide an environmentally and economically viable option for dehydro-condensation reactions in amide formation (Sole et al., 2021).

Gauche Effect in Triazinylammonium Species

The reaction of various nitrogen-containing compounds, particularly tertiary amines, with chloro-dimethoxy-triazine (CDMT) has been studied for the preparation of triazinylammonium salts. These studies highlight the "gauche β-alkyl group effect", which is significant in judging the reactivity of tertiary amines with CDMT (Kunishima et al., 2012).

Organocatalyst Development

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine derivatives are utilized in the development of chiral thiourea organocatalysts. These compounds are explored as building blocks for organocatalysts due to their ability to form extended hydrogen-bond networks (Xiao et al., 2015).

Synthesis of 2-Amino Triazines

Methods for synthesizing 2-amino triazines, including those with nonafluoro-tert-butyl substitutions, have been developed. These methods are important for studying the characteristics and applications of various triazine derivatives (Popov et al., 1999).

Enantioselective Synthesis

Triazine derivatives are used in the enantioselective synthesis of amides and dipeptides. This process involves coupling racemic N-protected amino acids with amino components in the presence of chiral tertiary amines (Kaminski et al., 2001).

Antimicrobial Agent Synthesis

Substituted triazine derivatives, including those with tert-butyl and other groups, have been synthesized and evaluated as antimicrobial agents. These compounds demonstrate significant activity against various microorganisms (Malik & Patel, 2017).

properties

IUPAC Name

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)10-6-8-11(9-7-10)16-12-17-13(20-4)19-14(18-12)21-5/h6-9H,1-5H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUSJUJULQLDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.